8-Hydroxycoumarin

Antioxidant Free radical scavenging In vitro pharmacology

8-Hydroxycoumarin (CAS 2442-31-1) is the C8-hydroxy isomer of the benzopyran-2-one scaffold, distinct from 7-hydroxycoumarin (umbelliferone). Its regiochemistry confers negligible intrinsic fluorescence, making it ideal for turn-on fluorescent probe development where low background is critical. Validated as a fragment scaffold for A3 adenosine receptor antagonists (Ki = 258 nM), it offers synthetic accessibility and a C8-OH handle for further functionalization. Exhibits weak DPPH radical scavenging (IC50 = 71.05 mM) versus potent 3-hydroxycoumarin, enabling structure-activity relationship studies. For researchers designing electrochemical sensors or electrosynthetic protocols, its position-dependent redox behavior provides unique electrochemical properties. Verify isomer requirements before ordering to avoid experimental failure.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 2442-31-1
Cat. No. B196171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxycoumarin
CAS2442-31-1
Synonyms8-hydroxy-2H-chromen-2-one
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC(=O)C=C2
InChIInChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H
InChIKeyDPTUTXWBBUARQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxycoumarin (CAS 2442-31-1) Technical Procurement Guide: Monohydroxycoumarin Scaffold Specifications


8-Hydroxycoumarin (CAS 2442-31-1; C9H6O3; MW 162.14 g/mol; melting point 156°C; predicted boiling point 361.6±37.0°C) is a monohydroxycoumarin isomer distinguished by hydroxyl substitution at the C8 position of the benzopyran-2-one scaffold . This regiochemical placement confers distinct physicochemical properties that differentiate it from other hydroxycoumarin isomers, most notably 7-hydroxycoumarin (umbelliferone), 6-hydroxycoumarin, and 3-hydroxycoumarin [1]. The compound exists as a naturally occurring secondary metabolite and serves as a versatile fragment scaffold for molecular linking, expansion, and modification in drug discovery programs .

8-Hydroxycoumarin Substitution Risks: Why Hydroxycoumarin Isomers Cannot Be Interchanged Without Experimental Validation


Hydroxycoumarin isomers exhibit position-dependent differences in spectroscopic behavior, antioxidant capacity, and biological target engagement that preclude generic substitution [1]. The hydroxyl group position (C3, C6, C7, or C8) determines fluorescence quantum yield, Stokes shift, and pH-dependent emission profiles, directly impacting assay performance in fluorescence-based detection systems [2]. Furthermore, antioxidant potency varies by orders of magnitude among isomers: 8-hydroxycoumarin demonstrates markedly distinct DPPH radical scavenging capacity (IC50 = 71.05 mM) compared to 3-hydroxycoumarin (IC50 = 0.61 mM) under identical assay conditions, a 116-fold difference that invalidates any assumption of functional equivalence [3]. Researchers must verify the specific isomer required for their experimental system rather than defaulting to the most commercially available 7-hydroxycoumarin.

8-Hydroxycoumarin Performance Data: Head-to-Head Comparative Evidence vs. Hydroxycoumarin Isomers


DPPH Radical Scavenging Activity: 8-Hydroxycoumarin vs. 3-Hydroxycoumarin, 6-Hydroxycoumarin, and Scopoletin

In a direct head-to-head comparison evaluating DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, 8-hydroxycoumarin exhibited an IC50 value of 71.05 mM. This activity was significantly weaker than 3-hydroxycoumarin (IC50 = 0.61 mM), representing a 116-fold difference in potency, and 6-hydroxycoumarin (IC50 > 100 mM) [1]. Scopoletin (7-hydroxy-6-methoxycoumarin) showed intermediate activity (IC50 = 3.17 mM).

Antioxidant Free radical scavenging In vitro pharmacology

Lipid Peroxidation Inhibitory Activity: 8-Hydroxycoumarin vs. 3-Hydroxycoumarin and 6-Hydroxycoumarin

In the same direct comparative study, 8-hydroxycoumarin demonstrated lipid peroxidation inhibitory activity with an IC50 value of 58.13 mM. This activity was comparable to 3-hydroxycoumarin (IC50 = 69.07 mM) and 6-hydroxycoumarin (IC50 = 67.45 mM), with 8-hydroxycoumarin showing marginally better potency than both isomers [1]. Coumarin (unsubstituted) exhibited IC50 = 67.64 mM.

Lipid peroxidation Antioxidant Membrane protection

Fluorescence Property Differentiation: 8-Hydroxycoumarin vs. 7-Hydroxycoumarin Emission Intensity

Hydroxycoumarin fluorescence intensity and emission wavelength maxima are position-dependent. Studies demonstrate that while 7-hydroxycoumarin (umbelliferone) exhibits intense fluorescence with high quantum yield and is widely used as a fluorophore [1], 8-hydroxycoumarin exhibits negligible fluorescence emission compared to 7-hydroxycoumarin under identical conditions [2]. This positional effect is consistent with class-level observations that fluorescence properties vary dramatically based on hydroxyl group position [3].

Fluorescence Spectroscopy Analytical probe

Scaffold Utility: 8-Hydroxycoumarin as Fragment in A3 Adenosine Receptor Antagonist Development

8-Hydroxycoumarin serves as a productive fragment scaffold for developing selective A3 adenosine receptor antagonists. Structure-based optimization yielded 3-(4-bromophenyl)-8-hydroxycoumarin (compound 4), which displayed selective A3 receptor antagonist activity with Ki = 258 nM [1]. X-ray diffraction analysis confirmed its binding mode [2].

Drug discovery GPCR Fragment-based design

pKa and Fluorescence pH-Dependence Differentiation Among Hydroxycoumarin Isomers

The pKa values of hydroxycoumarin derivatives vary substantially based on hydroxyl position, affecting their fluorescence behavior as a function of pH. 7-Hydroxycoumarin derivatives typically exhibit pKa values between 6.0 and 7.0, enabling maximum fluorescence near physiological pH [1]. In contrast, 8-hydroxycoumarin and its analogs show different protonation/deprotonation equilibria that alter their pH-dependent emission profiles [2].

pKa Fluorescence pH sensing

Cyclic Voltammetry Comparison: 8-Hydroxycoumarin vs. 7-Hydroxycoumarin Pyridine Analogs

Comparative electrochemical studies of 7-, 8-, and 9-hydroxycoumarin[4,3-b]pyridine isomers on glassy carbon electrodes in dimethylformamide reveal position-dependent oxidation behavior [1]. The 8-substituted isomer exhibits distinct voltammetric responses compared to the 7-substituted analog, reflecting differences in electron density distribution and oxidation potential driven by hydroxyl group placement [2].

Electrochemistry Cyclic voltammetry Redox properties

8-Hydroxycoumarin (CAS 2442-31-1) Validated Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery: A3 Adenosine Receptor Antagonist Development

8-Hydroxycoumarin is validated as a productive fragment scaffold for structure-based drug design targeting the A3 adenosine receptor. Derivatization at the C3 position yields selective A3 receptor antagonists with nanomolar affinity (Ki = 258 nM for 3-(4-bromophenyl)-8-hydroxycoumarin), supported by X-ray crystallographic confirmation of binding mode [1]. This application leverages the scaffold's synthetic accessibility and the C8-hydroxy group as a handle for further functionalization .

Antioxidant Mechanism Studies Requiring Weak DPPH Scavenging Activity

8-Hydroxycoumarin is appropriate for experimental systems where weak DPPH radical scavenging activity (IC50 = 71.05 mM) is required or where the C8-hydroxy scaffold is needed for structure-activity relationship studies [1]. Its lipid peroxidation inhibition (IC50 = 58.13 mM) is comparable to other monohydroxycoumarins, suggesting membrane-associated antioxidant mechanisms distinct from direct radical scavenging .

Fluorescence-Based Sensing with Low Background Signal Requirements

The negligible intrinsic fluorescence of 8-hydroxycoumarin compared to 7-hydroxycoumarin makes it a cleaner scaffold for developing turn-on fluorescent probes where background signal must be minimized [1]. This property is advantageous for designing sensors where fluorescence enhancement upon target binding is the primary detection mechanism, as baseline fluorescence is inherently low .

Electrochemical Sensor and Electrosynthesis Platform Development

The position-dependent electrochemical oxidation behavior of 8-hydroxycoumarin derivatives, as demonstrated by cyclic voltammetry comparisons with 7- and 9-substituted isomers on glassy carbon electrodes [1], supports its use in designing coumarin-based electrochemical sensors and electrosynthetic protocols requiring specific redox characteristics .

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